4-Acetoxynisoldipine

impurity profiling chromatographic method development structural elucidation

Problem: Ambiguous peak identification in nisoldipine impurity profiling delays ANDA submissions. Solution: 4-Acetoxynisoldipine (CAS 106666-00-6) is the definitive reference standard for Nisoldipine Impurity 5. Benefits: • Unique acetoxy-methyl-propyl ester ensures distinct HPLC retention, differentiating it from parent drug and photodegradants. • 95% HPLC certified purity supports accurate quantification per ICH Q3A thresholds. • Essential for system suitability, forced degradation, and stability-indicating method validation.

Molecular Formula C22H26N2O8
Molecular Weight 446.4 g/mol
CAS No. 106666-00-6
Cat. No. B018973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acetoxynisoldipine
CAS106666-00-6
Synonyms1,4-Dihydro-2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylic Acid 2-Acetoxy-2-methyl-propyl Methyl Ester; 
Molecular FormulaC22H26N2O8
Molecular Weight446.4 g/mol
Structural Identifiers
SMILESCC1=C(C(C(=C(N1)C)C(=O)OCC(C)(C)OC(=O)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC
InChIInChI=1S/C22H26N2O8/c1-12-17(20(26)30-6)19(15-9-7-8-10-16(15)24(28)29)18(13(2)23-12)21(27)31-11-22(4,5)32-14(3)25/h7-10,19,23H,11H2,1-6H3
InChIKeyIVTRFZZAHBRCGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Acetoxynisoldipine Impurity Reference Standard


4-Acetoxynisoldipine (CAS 106666-00-6) is a dihydropyridine derivative and a recognized impurity of the calcium channel blocker nisoldipine, formally designated as Nisoldipine Impurity 5 . Chemically it is 1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylic acid 2-acetoxy-2-methyl-propyl methyl ester (C22H26N2O8, MW 446.45 g/mol), distinguished from the parent drug nisoldipine by replacement of the isobutyl ester side chain with an acetoxy-2-methyl-propyl ester moiety . The compound is supplied as a low-melting yellow solid (mp <38°C) with a certified purity of 95% by HPLC, and is utilized primarily as an analytical reference standard for impurity profiling, method validation, and stability monitoring in nisoldipine pharmaceutical development and quality control .

Product Identity Nisoldipine Impurity 5 reference standard; dihydropyridine-derived process impurity with acetoxy-2-methyl-propyl ester side chain
Selection Context Supports impurity profiling, ANDA/DMF documentation, and stability-indicating method validation
Handling Requirement Low-melting solid requiring refrigerated storage to maintain certified purity

Why 4-Acetoxynisoldipine Cannot Be Substituted


Nisoldipine synthesis generates a spectrum of structurally distinct impurities—including dimethyl ester (Impurity A), diisobutyl ester (Impurity E), dehydro nisoldipine, and the nitrosophenyl photodegradation product—each possessing unique chromatographic retention characteristics, UV absorption spectra, and regulatory acceptance thresholds that preclude interchangeability [1][2]. 4-Acetoxynisoldipine, bearing a specific 2-acetoxy-2-methyl-propyl ester at position 3 of the dihydropyridine ring, exhibits a dramatically lower melting point (<38°C vs. 148–152°C for nisoldipine) and distinct solubility profile compared to both the parent drug and other listed impurities, making it an essential, non-substitutable analyte for HPLC method development, system suitability testing, and pharmacopoeial impurity limit compliance in ANDA and DMF submissions [3].

1 Impurity A (dimethyl ester) and Impurity E (diisobutyl ester) exhibit distinct retention and UV profiles; neither can serve as a surrogate for Impurity 5 identification.
2 Photodegradation products (nitrosophenyl and nitrophenyl pyridine analogs) are chromatographically distinct from the process impurity 4-acetoxynisoldipine.
3 ICH Q3A identification thresholds require impurity-specific reference standards; using a generic nisoldipine-related compound may risk ANDA rejection.

Differentiating 4-Acetoxynisoldipine from Nisoldipine


Ester Side-Chain Differentiation

4-Acetoxynisoldipine possesses a unique 2-acetoxy-2-methyl-propyl ester at the 3-position of the 1,4-dihydropyridine ring, whereas the parent drug nisoldipine bears an isobutyl ester at the equivalent position (3-O-methyl 5-O-(2-methylpropyl) diester) . This structural modification confers distinct chromatographic retention behavior: using HPTLC on LiChrospher Si 60 F₂₅₄s plates with detection at 280 nm, nisoldipine and its impurities—including reactants, side-reaction products, and photodegradation products—are baseline-resolved, demonstrating that each impurity requires its own authenticated reference standard for accurate identification and quantification [1]. No other nisoldipine impurity standard can serve as a retention time or response factor surrogate for 4-Acetoxynisoldipine.

Ester Side-Chain Identity
Head-to-head
2-Acetoxy-2-methyl-propyl ester vs. isobutyl ester; MW difference +58.05 g/mol
Unique retention required for peak verification
HPTLC baseline resolution confirmed on silica gel 60 F₂₅₄s at 280 nm
impurity profiling chromatographic method development structural elucidation

Melting Point Differentiation

4-Acetoxynisoldipine exhibits a melting point below 38°C and presents as a viscous solid to low-melting yellow solid under ambient conditions, whereas nisoldipine is a yellow crystalline powder with a melting point of 148–152°C [1]. This >110°C melting point depression reflects the disruption of crystal lattice packing by the bulky acetoxy-2-methyl-propyl ester substituent and has direct implications for storage requirements: 4-Acetoxynisoldipine requires refrigerated storage (2–8°C) to maintain physical integrity, while nisoldipine may be stored long-term at ambient temperature in a cool, dry place [2].

Melting Point Depression
Head-to-head
>110°C lower than nisoldipine (mp 148–152°C)
Cold-chain procurement required
Viscous solid below 38°C; refrigerated storage at 2–8°C specified
physicochemical characterization solid-state properties reference standard procurement

Regulatory Identity as Impurity 5

4-Acetoxynisoldipine is formally designated as Nisoldipine Impurity 5 and is catalogued as a distinct impurity reference standard required for analytical method development, method validation (AMV), quality control (QC), and Abbreviated New Drug Application (ANDA) / Drug Master File (DMF) submissions for nisoldipine drug products [1]. According to ICH Q3A/Q3B guidelines, any impurity present at ≥0.10% (or ≥0.15% for a maximum daily dose ≤2 g) in the drug substance must be identified and qualified; 4-Acetoxynisoldipine reference standards are therefore indispensable for meeting these regulatory identification thresholds [2]. In contrast, impurities A (dimethyl ester) and E (diisobutyl ester)—the major process-related impurities arising from the classic Hantzsch synthesis—are chemically distinct and require their own separate reference standards for orthogonal quantification [3].

Regulatory Identity
Class-level
Designated Nisoldipine Impurity 5; dedicated standard for ANDA/DMF
Mandatory for ICH Q3A identification thresholds
No other impurity standard can serve as a regulatory surrogate
pharmaceutical quality control ANDA submission pharmacopoeial compliance

Photodegradation Stability and Monitoring

Nisoldipine undergoes rapid photochemical degradation under daylight exposure, with a maximal degradation rate of 1.6% per day for the raw material (zero-order kinetics), producing a nitrosophenyl pyridine analog as the primary photolytic product detectable at impurity levels as low as 2% by second-order derivative UV spectrophotometry [1][2]. Under UV light, a second degradation product, nitrophenyl pyridine, is additionally formed at a rate of 10.0 wt.%/day [3]. While 4-Acetoxynisoldipine is classified as a process-related (side-reaction) impurity rather than a photodegradation product, its structural relationship to the nisoldipine scaffold makes it a critical marker for comprehensive impurity profiling in forced degradation studies required by ICH Q1B photostability testing [4]. Complete characterization of all impurity peaks—including Impurity 5—is essential for demonstrating method specificity and establishing mass balance in stability-indicating HPLC methods.

Photostability Monitoring
Class-level
Resolves process impurity from photolytic degradation products
Peak specificity in forced degradation studies
Nisoldipine photodegradation up to 10.0 wt.%/day under UV
photostability degradation kinetics stability-indicating methods

Recommended Applications for 4-Acetoxynisoldipine


Impurity Profiling for ANDA/DMF Submissions

4-Acetoxynisoldipine is an essential reference standard for establishing system suitability and verifying peak identity in HPLC and HPTLC methods used to profile nisoldipine-related substances. Its unique retention characteristics, arising from the acetoxy-2-methyl-propyl ester substituent, enable unambiguous identification of Impurity 5 in drug substance and drug product batches. This supports compliance with ICH Q3A reporting, identification, and qualification thresholds, and is a regulatory expectation for ANDA and DMF submissions [1].

Forced Degradation and Photostability Studies per ICH Q1B

Given that nisoldipine undergoes rapid photodegradation (1.6%/day under daylight, 10.0 wt.%/day under UV), comprehensive forced degradation studies require authentic reference standards for all known impurities to demonstrate method specificity and establish mass balance. 4-Acetoxynisoldipine serves as the reference standard for the process-related impurity peak that must be chromatographically resolved from both the parent drug and its photolytic degradation products (nitrosophenyl and nitrophenyl pyridine analogs) in stability-indicating methods [2][3].

QC Batch Release Testing

In QC laboratories, 4-Acetoxynisoldipine is used as an external reference standard for quantifying Impurity 5 levels in nisoldipine active pharmaceutical ingredient (API) and tablet formulations. With a certified purity of 95% (HPLC), it enables accurate quantification against pharmacopoeial acceptance criteria, supporting batch release decisions and ongoing stability monitoring throughout the product shelf life .

Process Development for Nisoldipine Synthesis

During chemical process development, 4-Acetoxynisoldipine serves as a marker for monitoring side-reaction products arising from the Hantzsch dihydropyridine synthesis. Its quantitation helps process chemists optimize reaction conditions—such as solvent selection (e.g., cyclohexane vs. alcoholic solvents), temperature, and reactant stoichiometry—to minimize this impurity and achieve target purity specifications exceeding 99.5% by HPLC [1][4].

Application
Selection Property
Validation Focus
ANDA/DMF Impurity Profiling
Chromatographic retention specificity
Peak identity verification and system suitability
ICH Q1B Photostability Studies
Resolution from photolytic degradation peaks
Method specificity and mass balance assessment
QC Batch Release Testing
Certified purity level (HPLC)
Quantification against pharmacopoeial acceptance criteria
Synthesis Process Development
Side-reaction marker for Hantzsch synthesis
Reaction condition optimization for impurity minimization
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